2-[(4-chlorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-[(4-chlorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a complex organic molecule. It contains a five-membered heterocyclic ring containing two nitrogen atoms . The compound is related to 2-Amino-5-phenyl-1,3,4-thiadiazole, which on condensation with various aldehydes affords Schiff’s bases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been described . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has also been shown .Molecular Structure Analysis
The molecular structure of similar compounds has been evaluated using various methods such as the Hartree-Fock and density functional method (B3LYP) . A good agreement between the observed and calculated chemical shift values, except for nitrogen atom bonding with H1A and H1B protons, has been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of Schiff’s bases through condensation with various aldehydes . The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the activity of the prepared compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, 2-Amino-5-phenyl-1,3,4-thiadiazole has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl .Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been known to interact with various targets, including enzymes and receptors .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with the gabaa pathway, it is plausible that the compound could affect neurotransmission and other related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied and showed good drug-like properties . .
Result of Action
The compound has been evaluated for its in-vitro anticancer activities against four human tumor cell lines . Among all the synthesized derivatives, one compound, which has a substituent 3-hydroxy-4-methoxyphenyl, was found to have the highest GI50 value for MCF-7, K562, HeLa, and PC-3 cancer cell lines . This suggests that the compound could have potential anticancer effects.
Action Environment
The synthesis of the compound was reported to be environmentally friendly, rapid, and convenient . The reaction conditions were mild, and the solvent used was green . This suggests that the compound could be synthesized under various environmental conditions with minimal environmental impact.
Future Directions
Properties
IUPAC Name |
2-(4-chloroanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c1-24-13-7-11-12(8-14(13)25-2)20-17-22(15(11)23)21-16(26-17)19-10-5-3-9(18)4-6-10/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYQZGJBUKXWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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